4-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Benzene Sulfonamide Core: This step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N- [4- (2-morpholin-4-ylethoxy)benzyl]amine: This compound shares a similar morpholine moiety but differs in its overall structure and functional groups.
4-Methylmorpholine: Another related compound that features the morpholine ring but lacks the sulfonamide group and other substituents.
Uniqueness
4-METHYL-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-6-8-19(9-7-16)25(22,23)20-14-17-4-2-3-5-18(17)15-21-10-12-24-13-11-21/h2-9,20H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODAXLSQXKKUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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